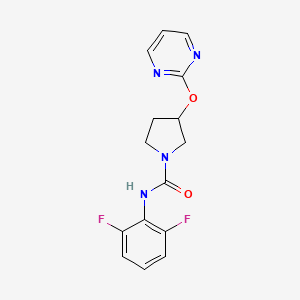

N-(2,6-difluorophenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,6-difluorophenyl)-3-pyrimidin-2-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N4O2/c16-11-3-1-4-12(17)13(11)20-15(22)21-8-5-10(9-21)23-14-18-6-2-7-19-14/h1-4,6-7,10H,5,8-9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPVBCPTUXUVKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)C(=O)NC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide typically involves the following steps:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

Introduction of the pyrimidin-2-yloxy group: This step involves the reaction of the pyrrolidine intermediate with a pyrimidine derivative under suitable conditions.

Attachment of the 2,6-difluorophenyl group: This is usually done through a substitution reaction where the difluorophenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

1.1. Pyrimidine Core

The pyrimidine ring is a critical scaffold in medicinal chemistry due to its pharmacological versatility . Synthesis typically involves:

-

Condensation reactions (e.g., using carbodiimides like EDCI for amide bond formation ).

-

Cyclization or ring-closing metathesis for heterocyclic systems, though specific details for pyrimidine-2-yloxy derivatives are inferred from analogous pyridine N-oxide transformations .

2.1. Amide Coupling (Carboxamide Formation)

The carboxamide group is commonly formed via EDCI/HOBT-mediated coupling of carboxylic acids with amines. For example:

-

Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBT (1-hydroxybenzotriazole).

-

Conditions : DMF/DCM solvent system, 0°C to room temperature .

-

Yield : Moderate to good (e.g., 50–72% in analogous compounds ).

Table 1: Amide Coupling Reaction Parameters

| Parameter | Example Data from Analogous Reactions |

|---|---|

| Reagents | EDCI, HOBT, TEA, DMF/DCM |

| Temperature | 0°C to RT |

| Yield | 50–72% |

2.2. Ether Linkage Formation

The pyrimidin-2-yloxy group suggests a nucleophilic substitution or alkylation step:

-

Pyridine N-oxide intermediates (e.g., compound 3 in ) undergo substitution with nucleophiles like TMSCN (trimethylsilyl cyanide), enabling orthogonal functionalization .

-

Oxidation/reduction steps (e.g., NaIO₄ for oxidation ) may precede ether formation.

3.1. NMR Characterization

-

¹H NMR (DMSO-d₆): δ 13.91 (s, 1H), 9.40 (s, 2H), 8.61 (d, J = 8.3 Hz, 1H), etc.

-

¹³C NMR : δ 162.70 (carboxamide carbonyl), 142.45 (pyridine carbons).

Table 2: Representative NMR Data

| Signal Type | δ (ppm) | Integration | Assignment |

|---|---|---|---|

| ¹H | 13.91 | s, 1H | Carboxamide NH |

| 9.40 | s, 2H | Pyrimidine protons | |

| ¹³C | 162.70 | Carbonyl |

3.2. Mass Spectrometry

Analogs show ESI-MS data with [M + H]+ ions corresponding to molecular weight (e.g., m/z 381.38 for a similar compound ).

Challenges and Optimization

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-(2,6-difluorophenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide exhibit promising anticancer activities. A study published in the Egyptian Journal of Chemistry highlighted the synthesis of various pyrimidine derivatives that demonstrated significant cytotoxic effects against different cancer cell lines. Specifically, derivatives with similar structural features have shown effectiveness against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells .

Antimicrobial Activity

This compound may also possess antimicrobial properties. Research on related compounds has shown that they exhibit activity against a range of bacteria and fungi. For instance, derivatives containing pyrimidine rings have been reported to have significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans at varying concentrations .

Case Studies

- Anticancer Efficacy : A study conducted on a series of pyrimidine derivatives demonstrated that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The structure-activity relationship analysis suggested that the presence of fluorine atoms enhances the lipophilicity and biological activity of these compounds .

- Antimicrobial Testing : In another investigation, several pyrimidine-based compounds were synthesized and tested for their antimicrobial properties. The results indicated that modifications to the pyrimidine structure significantly influenced their effectiveness against microbial strains, with some exhibiting potent activity comparable to established antibiotics .

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Pyrimidine-Substituted Derivatives

- N-(2,6-Difluorophenyl)-3-((4,6-Dimethylpyrimidin-2-yl)oxy)Pyrrolidine-1-Carboxamide (): This analog features 4,6-dimethyl substituents on the pyrimidine ring. The methyl groups increase lipophilicity (logP ~2.8 vs. Methylation may also sterically hinder interactions with target proteins, affecting potency .

Thiazole-Pyrimidine Hybrids ():

Compounds such as 12a and 14a–c replace the pyrrolidine-pyrrolidine-carboxamide scaffold with thiazole and sulfonamide groups. These modifications alter electronic properties (e.g., sulfonamide’s strong electron-withdrawing effect) and binding modes. For example, 14a shows IC₅₀ = 12 nM against BRAF kinase, suggesting thiazole derivatives may prioritize kinase inhibition over other targets .

Pyrrolidine-Based Carboxamides

- Solid-State Forms of (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)Amino)-6-Morpholinopyridine-4-yl)-4-Methylphenyl)-3-(2,2,2-Trifluoroethyl)Pyrrolidine-1-Carboxamide (): This compound introduces a trifluoroethyl group and morpholine ring, enhancing rigidity and forming stable salts. The trifluoroethyl group increases metabolic resistance compared to the target compound’s difluorophenyl group, which may reduce off-target interactions but complicate synthesis .

Pyridine Derivatives ():

A cataloged analog, N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide , replaces pyrimidine with pyridine and adds a hydroxymethyl-pyrrolidine side chain. The pyridine ring’s lower basicity (pKa ~1.7 vs. pyrimidine’s ~4.5) alters protonation states under physiological conditions, influencing target engagement .

Data Tables

Biological Activity

N-(2,6-difluorophenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential applications in treating various diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 281.27 g/mol

This compound features a pyrrolidine core linked to a pyrimidine moiety and a difluorophenyl group, contributing to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

-

In Vitro Cytotoxicity :

- A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cell lines. The IC values were found to be approximately:

- Mechanism of Action :

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various bacterial strains.

Testing Against Microbial Strains

- The compound was tested against common pathogens such as E. coli, S. aureus, and K. pneumoniae. Results indicated that it possesses moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL depending on the strain tested .

Pharmacological Applications

Given its diverse biological activities, this compound shows promise for development in several therapeutic areas:

- Anticancer Therapeutics : Its potent cytotoxicity against multiple cancer cell lines positions it as a candidate for further development in oncology.

- Antimicrobial Agents : The observed antimicrobial properties suggest potential applications in treating infections, particularly those resistant to conventional antibiotics.

Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC / MIC (µM) | Remarks |

|---|---|---|---|

| Anticancer | MCF-7 | 5.10 | Potent antiproliferative activity |

| Anticancer | HepG2 | 6.19 | Higher efficacy than doxorubicin |

| Anticancer | HCT116 | 22.08 | Significant cytotoxicity |

| Antimicrobial | E. coli | 32 | Moderate activity |

| Antimicrobial | S. aureus | 64 | Effective against resistant strains |

Q & A

Basic Research Questions

Q. How can the regioselectivity of the pyrimidin-2-yloxy substitution on the pyrrolidine ring be optimized during synthesis?

- Methodological Answer : Regioselectivity is influenced by reaction conditions such as solvent polarity, temperature, and catalyst choice. For carboxamide-pyrrolidine systems, nucleophilic substitution reactions (e.g., SN2) require precise control of steric and electronic factors. For example, using anhydrous acetonitrile as a solvent and triethylamine as a base can stabilize intermediates and enhance substitution at the 3-position of pyrrolidine (as seen in analogous carboxamide syntheses) . A stepwise approach involving pre-functionalization of pyrrolidine with a leaving group (e.g., tosylate) before pyrimidin-2-yloxy coupling may improve yields.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : and NMR are essential for verifying fluorine positions and pyrrolidine/pyrimidine connectivity.

- X-ray crystallography : Provides definitive confirmation of molecular geometry, as demonstrated for structurally similar N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide .

- HPLC-MS : Ensures purity and identifies byproducts (e.g., incomplete substitution or oxidation).

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Scaling requires addressing:

- Solvent compatibility : Replace volatile solvents (e.g., acetonitrile) with safer alternatives (e.g., DMF) while maintaining reaction efficiency .

- Purification : Column chromatography may not be feasible at scale; explore recrystallization or fractional distillation.

- Intermediate stability : Protect reactive groups (e.g., fluorophenyl carboxamide) from hydrolysis using inert atmospheres .

Advanced Research Questions

Q. How does the electronic environment of the 2,6-difluorophenyl group influence the compound’s conformational stability?

- Methodological Answer : Fluorine’s strong electronegativity induces electron-withdrawing effects, polarizing the carboxamide bond and stabilizing the pyrrolidine ring in a chair conformation. Computational modeling (DFT) paired with X-ray data from analogous fluorinated carboxamides can quantify torsion angles and bond lengths . For example, in N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide, the fluorophenyl ring deviates by 15–20° from the pyrrolidine plane, suggesting steric hindrance from ortho-fluorine substituents .

Q. What strategies can resolve contradictory biological activity data across in vitro and in vivo studies?

- Methodological Answer :

- Metabolic stability assays : Test for rapid hepatic clearance or cytochrome P450 interactions using microsomal incubations.

- Solubility optimization : Poor aqueous solubility may reduce in vivo efficacy. Use co-solvents (e.g., PEG-400) or formulate as a salt.

- Target engagement studies : Employ biophysical methods (SPR, ITC) to confirm direct binding to the intended target, ruling off-target effects.

Q. How can the compound’s pharmacokinetic profile be enhanced without altering its core structure?

- Methodological Answer :

- Prodrug design : Introduce ester or amide prodrug moieties at the carboxamide group to improve bioavailability .

- Lipidization : Attach lipophilic side chains (e.g., alkyl groups) to the pyrrolidine nitrogen to enhance membrane permeability .

- Co-crystallization : Use co-formers (e.g., succinic acid) to improve solubility, as demonstrated for urea derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.